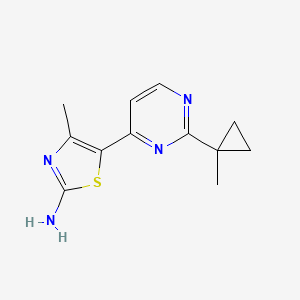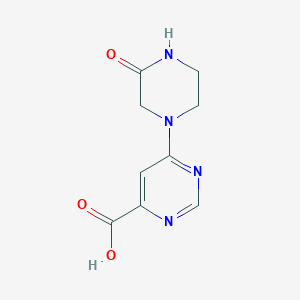
1-(4-Fluorphenyl)-3,3-dimethylcyclobutan-1-amin
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Moleküle. Ihre fluorierte Phenylgruppe kann die biologische Aktivität synthetisierter Moleküle verbessern, da Fluoratome in der medizinischen Chemie einzigartige Eigenschaften besitzen .
Medizinische Chemie
In der medizinischen Chemie erhöht die Einführung eines Fluoratoms häufig die metabolische Stabilität von Arzneimitteln. “1-(4-Fluorphenyl)-3,3-dimethylcyclobutan-1-amin” könnte verwendet werden, um neue Therapeutika mit verbesserten pharmakokinetischen Eigenschaften zu entwickeln .
Ligand für die Koordinationschemie
Die Aminogruppe in dieser Verbindung kann als Donor in Koordinationskomplexen fungieren. Sie könnte verwendet werden, um neue Metallkomplexe mit potenziellen Anwendungen in der Katalyse oder Materialwissenschaft zu synthetisieren .
Synthese fluorierter Pyrazole
Fluorierte Pyrazole sind in einigen biologischen Aktivitäten wichtig, wie z. B. antimikrobielle und Antitumorfunktionen. Diese Verbindung könnte als Vorläufer bei der Synthese fluorierter Pyrazolderivate verwendet werden .
Antimikrobielle Forschung
Aufgrund des Vorhandenseins der Fluorphenylgruppe könnten Derivate dieser Verbindung auf ihre antimikrobiellen Eigenschaften untersucht werden. Forschung in diesem Bereich könnte zur Entwicklung neuer Antibiotika führen .
Krebsforschung
Die Struktur der Verbindung ermöglicht potenzielle Anwendungen gegen Krebs. Molekulardokkingstudien könnten durchgeführt werden, um ihre Bindungsaffinität zu verschiedenen krebsbezogenen Rezeptoren zu untersuchen .
Wirkmechanismus
Target of Action
Compounds with similar structures often interact with receptors in the central nervous system. For example, many drugs that contain a fluorophenyl group are known to interact with G-protein coupled receptors (GPCRs), ion channels, or enzymes in the brain .
Mode of Action
The compound might bind to its target receptor, causing a conformational change that triggers a cascade of intracellular events. This could lead to changes in cell function, such as altered gene expression or enzyme activity .
Biochemical Pathways
The exact pathways affected would depend on the specific target of the compound. Many drugs that act on the central nervous system can influence neurotransmitter systems, such as the dopaminergic, serotonergic, or glutamatergic pathways .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on its chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions .
Result of Action
The cellular and molecular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in neuronal firing rates to alterations in the levels of certain neurotransmitters .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more or less effective at different pH levels, or its stability could be affected by high temperatures .
Biochemische Analyse
Biochemical Properties
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine transporters and receptors, influencing dopamine-related signaling pathways . The nature of these interactions involves binding to the active sites of these proteins, thereby modulating their activity and affecting downstream signaling processes.
Cellular Effects
The effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in inflammation and pain response . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For example, it has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the synaptic cleft. This binding interaction can also lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. Additionally, the compound’s stability and degradation rate can influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The primary metabolic pathways include hydroxylation and N-dealkylation, which lead to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.
Transport and Distribution
The transport and distribution of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential for side effects.
Subcellular Localization
The subcellular localization of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound within the cell can affect its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3,3-dimethylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFFJVXTPQBZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C2=CC=C(C=C2)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)







